Cas no 88012-58-2 (2-(methoxyimino)acetic acid)

2-(methoxyimino)acetic acid 化学的及び物理的性質
名前と識別子
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- Acetic acid, (methoxyimino)-
- 2-methoxyiminoacetic acid
- 2-(methoxyimino)acetic acid
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2-(methoxyimino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M336380-50mg |
2-(methoxyimino)acetic acid |
88012-58-2 | 50mg |
$ 135.00 | 2022-06-03 | ||
Enamine | EN300-128172-0.25g |
2-(methoxyimino)acetic acid |
88012-58-2 | 95% | 0.25g |
$138.0 | 2023-06-08 | |
eNovation Chemicals LLC | Y1219587-1g |
2-(Methoxyimino)acetic acid |
88012-58-2 | 95% | 1g |
$695 | 2024-07-28 | |
Enamine | EN300-128172-1000mg |
2-(methoxyimino)acetic acid |
88012-58-2 | 95.0% | 1000mg |
$278.0 | 2023-10-01 | |
Aaron | AR008EOZ-500mg |
Acetic acid, (methoxyimino)- |
88012-58-2 | 95% | 500mg |
$324.00 | 2025-01-23 | |
1PlusChem | 1P008EGN-500mg |
Acetic acid, (methoxyimino)- |
88012-58-2 | 95% | 500mg |
$321.00 | 2024-04-20 | |
1PlusChem | 1P008EGN-2.5g |
Acetic acid, (methoxyimino)- |
88012-58-2 | 95% | 2.5g |
$736.00 | 2024-04-20 | |
1PlusChem | 1P008EGN-10g |
Acetic acid, (methoxyimino)- |
88012-58-2 | 95% | 10g |
$1539.00 | 2024-04-20 | |
Enamine | EN300-128172-5000mg |
2-(methoxyimino)acetic acid |
88012-58-2 | 95.0% | 5000mg |
$806.0 | 2023-10-01 | |
Enamine | EN300-128172-100mg |
2-(methoxyimino)acetic acid |
88012-58-2 | 95.0% | 100mg |
$97.0 | 2023-10-01 |
2-(methoxyimino)acetic acid 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
2-(methoxyimino)acetic acidに関する追加情報
Professional Introduction to 2-(methoxyimino)acetic Acid (CAS No. 88012-58-2)
2-(methoxyimino)acetic acid, with the chemical formula C₄H₅NO₃, is a versatile compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 88012-58-2, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, encompassing a methoxyimino group and an acetic acid moiety, make it a valuable building block for the development of novel therapeutic agents.
The< strong> methoxyimino functional group in 2-(methoxyimino)acetic acid contributes to its reactivity and potential applications in medicinal chemistry. This group can participate in various chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes, which are essential for constructing complex molecular architectures. The< strong> acetic acid moiety, on the other hand, provides a carboxylic acid functionality that can be further modified through esterification, amidation, or other derivatization reactions, enhancing the compound's synthetic utility.
In recent years, 2-(methoxyimino)acetic acid has been extensively studied for its role in the development of small-molecule inhibitors targeting various biological pathways. One of the most notable areas of research involves its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), which play a pivotal role in signal transduction pathways associated with immune responses and hematopoiesis.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel analogs of 2-(methoxyimino)acetic acid with enhanced pharmacological properties. These studies have demonstrated that subtle modifications to the core structure can significantly improve binding affinity and selectivity towards target enzymes. For example, researchers have synthesized and characterized a series of substituted derivatives that exhibit potent inhibitory activity against JAK3, a key enzyme involved in autoimmune disorders.
The< strong> pharmacological significance of 2-(methoxyimino)acetic acid is further underscored by its potential in the development of anti-inflammatory agents. Inflammatory processes are mediated by complex networks of signaling molecules, many of which involve kinases and other enzymes that can be modulated by small-molecule inhibitors. By serving as a precursor for designing targeted inhibitors, this compound has opened new avenues for therapeutic intervention in chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.
Moreover, 2-(methoxyimino)acetic acid has found applications beyond pharmaceuticals. In agrochemical research, it has been utilized as an intermediate in the synthesis of herbicides and fungicides that target specific enzymatic pathways in plants. Its structural versatility allows for the creation of compounds with tailored biological activities, making it a valuable asset in crop protection strategies.
The< strong> synthetic methodologies employed in the preparation of 2-(methoxyimino)acetic acid have also seen significant advancements. Modern synthetic techniques, such as catalytic asymmetric reactions and flow chemistry, have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce environmental impact by minimizing waste generation and energy consumption.
In conclusion, 2-(methoxyimino)acetic acid (CAS No. 88012-58-2) is a multifunctional compound with broad applications in pharmaceuticals, agrochemicals, and biochemical research. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
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